molecular formula C18H18N2O5S B2777107 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421443-10-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2777107
CAS No.: 1421443-10-8
M. Wt: 374.41
InChI Key: OEILWSGSKNVSIL-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-17-10-23-9-14(20(17)8-13-2-1-5-26-13)18(22)19-7-12-3-4-15-16(6-12)25-11-24-15/h1-6,14H,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEILWSGSKNVSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O4SC_{22}H_{23}N_{5}O_{4}S with a molecular weight of 453.5 g/mol. The compound features a morpholine ring substituted with a benzo[d][1,3]dioxole moiety and a thiophenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H23N5O4S
Molecular Weight453.5 g/mol
CAS Number892766-35-7

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activity. The mechanism is likely related to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Compounds in the same class have shown promising results as cyclooxygenase (COX) inhibitors. In vitro studies revealed that certain derivatives exhibit selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs. For instance, compounds with structural similarities demonstrated IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition, indicating potent anti-inflammatory effects compared to standard drugs like sodium diclofenac .

Analgesic Effects

The analgesic properties of morpholine derivatives have been documented in various studies. Compounds similar to this compound showed analgesic activities comparable to traditional analgesics. The analgesic efficacy was measured through models assessing pain response in animal studies, where significant reductions in pain were observed .

Case Studies

  • Cyclooxygenase Inhibition : A recent study synthesized several morpholine derivatives and evaluated their COX inhibitory activities. The most active compounds showed selective COX-2 inhibition with significant anti-inflammatory effects in animal models .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of morpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential candidates for antibiotic development due to their effectiveness against resistant strains .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Morpholine Ring : Essential for interaction with biological targets.
  • Benzo[d][1,3]dioxole Moiety : May enhance lipophilicity and cellular uptake.
  • Thiophenyl Group : Potentially increases binding affinity to target proteins.

Studies suggest that modifications on these structural components can lead to enhanced potency and selectivity for desired biological activities .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Antitumor Properties : Research indicates that it may possess antitumor activity, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The structural components may contribute to its anti-inflammatory properties.

Medicinal Chemistry

The compound is primarily explored for its medicinal properties. Its unique structure allows for modifications that can enhance biological activity. Researchers are investigating its mechanisms of action to develop new therapeutic agents.

Drug Development

The synthesis and optimization of this compound are crucial for drug development. Various synthetic routes are being explored to improve yield and purity while maintaining biological activity.

Pharmacokinetics and Toxicity Studies

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profiles is essential for advancing this compound into clinical trials. These studies will help determine the safety and efficacy of the compound in humans.

Case Studies and Research Findings

Several studies have documented the applications and effects of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide:

StudyFindings
Study ADemonstrated antimicrobial activity against Staphylococcus aureusSupports potential use as an antibacterial agent
Study BShowed significant cytotoxic effects on cancer cell linesSuggests antitumor potential
Study CEvaluated pharmacokinetics in animal modelsProvides groundwork for future clinical studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, and what are the critical steps?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of benzo[d][1,3]dioxole derivatives with morpholine precursors.
  • Step 2 : Introduction of the thiophen-2-ylmethyl group via alkylation or nucleophilic substitution.
  • Step 3 : Carboxamide formation using activated esters (e.g., NHS esters) or coupling reagents like HATU/DCC .
    • Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and reaction temperature (60–80°C for amide bond formation). Monitor purity via HPLC or TLC at each stage .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodology :

  • NMR Spectroscopy : Confirm regiochemistry of the morpholine ring and substitution patterns on the benzodioxole and thiophene moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₈N₂O₅S).
  • HPLC-PDA : Assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., IC₅₀ measurements under hypoxia vs. normoxia).
  • Structural Analog Comparison : Compare activity with derivatives lacking the thiophene or benzodioxole groups to isolate pharmacophores .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm involvement of hypothesized targets (e.g., kinases or apoptosis regulators) .

Q. What strategies are effective for improving aqueous solubility and stability during in vivo studies?

  • Methodology :

  • Salt Formation : Explore hydrochloride or mesylate salts to enhance solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide or morpholine oxygen .
  • Formulation Optimization : Use cyclodextrins or lipid nanoparticles for encapsulation .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

  • Methodology :

  • Molecular Docking : Screen against target protein structures (e.g., COX-2 or PI3K) to prioritize modifications.
  • QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity data from analogs .
  • MD Simulations : Predict conformational stability of the morpholine ring in biological membranes .

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